molecular formula C18H23NO5 B2746739 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide CAS No. 2321337-60-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide

Cat. No.: B2746739
CAS No.: 2321337-60-2
M. Wt: 333.384
InChI Key: AKEMLMBNZQEFHE-GQCTYLIASA-N
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Description

This acrylamide derivative features a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated acrylamide scaffold. Such structural attributes are common in bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c20-9-10-24-18(7-1-2-8-18)12-19-17(21)6-4-14-3-5-15-16(11-14)23-13-22-15/h3-6,11,20H,1-2,7-10,12-13H2,(H,19,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMLMBNZQEFHE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₇N₁O₃
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 82857-82-7

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with an acrylamide functional group that can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole ring through the reaction of catechol derivatives with appropriate aldehydes.
  • Introduction of the cyclopentyl and hydroxyethoxy groups via nucleophilic substitution reactions.
  • Final coupling to form the acrylamide linkage , often using coupling agents or catalysts to enhance yield.

Anticancer Properties

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). In one study, certain derivatives exhibited up to 95% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin .

The proposed mechanism of action for this compound involves:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

Study 1: Cytotoxic Evaluation

In a focused study on related benzo[d][1,3]dioxole derivatives:

  • Objective : To evaluate the cytotoxic potential against human cancer cell lines.
  • Findings : Several derivatives demonstrated potent growth inhibition, with specific emphasis on their ability to induce oxidative stress in tumor cells .

Study 2: Mechanistic Insights

Another research effort investigated the mechanism behind the anticancer activity:

  • Methods : Utilized flow cytometry and Western blotting to assess apoptosis markers.
  • Results : The study confirmed that treatment with similar compounds led to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins .

Data Table: Biological Activity Summary

PropertyResult/Observation
Anticancer ActivityUp to 95% inhibition on MCF-7
MechanismInduction of apoptosis
Target EnzymesTopoisomerases, kinases
Reactive Species GeneratedIncreased ROS levels

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structure-Activity Relationship (SAR) Insights

  • Benzo[d][1,3]dioxol-5-yl Group : This moiety enhances π-π stacking and hydrophobic interactions with target proteins, as seen in compounds with anticancer and anti-obesity effects .
  • N-Substituent Modifications: Hydrophilic Groups (e.g., 2-hydroxyethoxy): Improve solubility and reduce toxicity. The target compound’s hydroxyethoxy chain may enhance blood-brain barrier penetration or metabolic stability . Aromatic/Aliphatic Chains (e.g., phenethyl, trimethoxyphenyl): Influence binding affinity. Heterocyclic Substituents (e.g., indole, benzothiazole): Modify selectivity. The indole group in Compound 5a enhances EP2 receptor binding, while benzothiazole derivatives may target DNA or enzymes .

Pharmacological and Toxicological Profiles

  • Anticancer Activity : Compound 13 (IC₅₀ ~5 µM against MCF-7 cells) and Compound 12 (moderate cytotoxicity) highlight the role of methoxy and phenethyl groups in enhancing activity .
  • Anti-Obesity Effects : The phenethyl analog (N-(4-hydroxyphenethyl)) suppresses adipocyte differentiation and lipid metabolism markers (PPAR-γ, FAS) without hepatotoxicity .

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